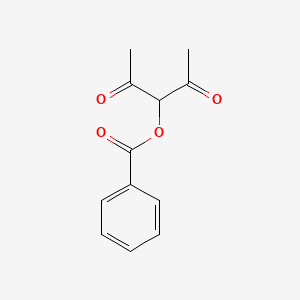

2,4-dioxopentan-3-yl benzoate

描述

Structure

3D Structure

属性

CAS 编号 |

4620-47-7 |

|---|---|

分子式 |

C12H12O4 |

分子量 |

220.22 g/mol |

IUPAC 名称 |

2,4-dioxopentan-3-yl benzoate |

InChI |

InChI=1S/C12H12O4/c1-8(13)11(9(2)14)16-12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |

InChI 键 |

VWWVUXIKLRIRAZ-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 |

规范 SMILES |

CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 |

其他CAS编号 |

4620-47-7 |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 2,4 Dioxopentan 3 Yl Benzoate and Analogues

Direct Esterification and Transesterification Approaches to Benzoate (B1203000) Derivatives

The synthesis of benzoate derivatives of 2,4-pentanedione, such as 2,4-dioxopentan-3-yl benzoate, can be conceptually approached through direct esterification of the enol tautomer. The enolic hydroxyl group of 2,4-pentanedione can act as a nucleophile, reacting with an activated benzoic acid derivative (e.g., benzoyl chloride or benzoic anhydride) under basic conditions. The base facilitates the deprotonation of the enol, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the benzoylating agent.

While direct literature on the specific synthesis of this compound is sparse, the principle is well-established for O-acylation of β-dicarbonyl compounds. Transesterification represents an alternative route, where an existing ester is reacted with the enol of 2,4-pentanedione in the presence of a catalyst. This equilibrium-driven process would involve exchanging the alcohol portion of the starting ester with the enol of the diketone. The efficiency of such methods depends on reaction conditions that favor the formation of the desired benzoate product, often by removing the released alcohol to drive the equilibrium forward.

Multicomponent Reactions and Annulations Involving 2,4-Pentanedione Scaffolds

2,4-Pentanedione is a prominent building block in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.govorganic-chemistry.org The dual nucleophilic and electrophilic nature of the 2,4-pentanedione scaffold makes it an ideal candidate for such transformations.

A classic example is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction that can utilize a β-ketoester, an aldehyde, and ammonia (B1221849) to form dihydropyridines. mdpi.com Analogous reactions using 2,4-pentanedione instead of a β-ketoester lead to related heterocyclic structures. Furthermore, Robinson annulation, a tandem reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation, can employ 2,4-pentanedione derivatives to construct six-membered rings, a crucial transformation in the synthesis of complex cyclic systems. researchgate.net

A key intermediate for a specific class of analogues is 2-(2,4-dioxopentan-3-yl)benzoic acid. This precursor can be synthesized by reacting aryl halides with acetylacetone (B45752). researchgate.net For instance, the synthesis has been reported by reacting a copper salt of 2-halobenzoic acid with acetylacetone. A more direct synthesis involves the reaction of 2-iodobenzoic acid with 2,4-pentanedione in the presence of a copper catalyst and a base.

Once formed, this precursor serves as a versatile starting material for a broader family of compounds, such as 1,2,6-thiadiazine-1,1-dioxides. researchgate.net The presence of the carboxylic acid group on the benzene (B151609) ring and the adjacent diketone moiety allows for a range of subsequent cyclization and functionalization reactions, enabling the synthesis of complex heterocyclic systems fused to the benzoate core.

Table 1: Synthesis of 2-(2,4-Dioxopentan-3-yl)benzoic Acid An interactive data table. Click on headers to sort.

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Halobenzoic acid salt | Acetylacetone | Copper catalyst | Moderate | researchgate.net |

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of 2,4-pentanedione. nih.govrsc.org This approach utilizes small chiral organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. frontiersin.org A notable application is the asymmetric Michael addition of 2,4-pentanedione to various electrophiles.

For example, novel binaphthyl-derived amine thiourea (B124793) organocatalysts have been shown to efficiently catalyze the Michael addition of 2,4-pentanedione to nitroalkenes. nih.gov These reactions proceed with low catalyst loadings (as low as 1 mol%) and yield products with remarkably high enantioselectivities. The bifunctional nature of the catalyst, which can activate both the nucleophile and the electrophile simultaneously, is key to achieving high stereocontrol. This methodology provides a direct route to enantiomerically enriched adducts that are valuable precursors for further synthetic transformations. rsc.org

Table 2: Organocatalytic Asymmetric Michael Addition of 2,4-Pentanedione to Nitroolefins An interactive data table. Click on headers to sort.

| Catalyst Type | Catalyst Loading (mol%) | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Binaphthyl-derived amine thiourea | 1 | β-Nitrostyrene | >95% | nih.gov |

Hydrazone Formation and Subsequent Transformations in Derivative Synthesis

Hydrazones are a class of organic compounds formed by the reaction of ketones or aldehydes with hydrazine (B178648). wikipedia.orglibretexts.org 2,4-Pentanedione readily reacts with hydrazine or its derivatives to form hydrazones. allresearchjournal.com Due to the presence of two carbonyl groups, the reaction can lead to monohydrazones or dihydrazones depending on the stoichiometry. allresearchjournal.com

These hydrazone derivatives are not merely stable final products but are versatile intermediates for synthesizing a wide array of heterocyclic compounds. nih.govorganic-chemistry.org For instance, the reaction of 2,4-pentanedione with various hydrazones can lead to the formation of substituted pyrazoles through a subsequent annulation reaction. researchgate.net This transformation is a cornerstone in heterocyclic chemistry, providing access to a class of compounds with significant applications. The initial hydrazone formation is a condensation reaction, which is then often followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. wikipedia.org

Table 3: Synthesis of Heterocycles from 2,4-Pentanedione Hydrazone Derivatives An interactive data table. Click on headers to sort.

| Hydrazine Derivative | Subsequent Reagent | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | None (in situ complexation) | Bis-(2,4-pentanedione dihydrazone) nickel(II) chloride | Nickel(II) Chloride, Reflux | allresearchjournal.com |

Ligand-Directed Synthesis and Metal-Mediated Transformations

2,4-Pentanedione, commonly known in coordination chemistry by its deprotonated form acetylacetonate (B107027) (acac), is a quintessential bidentate ligand that forms stable complexes with a vast number of metals. nbinno.comosti.gov This coordination ability can be harnessed for ligand-directed synthesis, where the metal center organizes the reactants and facilitates transformations with high selectivity.

Metal-mediated transformations of the 2,4-pentanedione scaffold itself are also a significant area of research. The coordinated diketone can undergo reactions that are not feasible for the free ligand, or the metal can catalyze reactions at the ligand's periphery. For example, iridium(III) complexes containing acetylacetonate and chiral phenylpyridine derivatives have been synthesized stereoselectively. nih.govsonar.ch In these syntheses, a dimeric iridium-chloride precursor reacts with 2,4-pentanedione and a base, leading to the formation of a mononuclear complex where the acetylacetonate ligand completes the coordination sphere of the metal. nih.govsonar.ch Such transformations are crucial in developing materials with specific photophysical properties and in catalysis. mdpi.com

Stereoselective Synthesis and Enantiomeric Control in Related Structures

Achieving stereocontrol in the synthesis of 2,4-pentanedione derivatives is critical for many applications. nih.gov Stereoselective synthesis aims to produce a specific stereoisomer of a product, which can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate control. nih.gov

Enantioselective reduction of substituted 2,4-pentanediones is a common method to generate chiral 1,3-diols. For example, the reduction of 3-substituted-2,4-pentanediones can be accomplished using chiral reducing agents or catalytic hydrogenation with chiral catalysts to yield diols with high diastereoselectivity and enantioselectivity. mdpi.com Similarly, enantioselective approaches to building blocks like 4-hydroxycyclopentenones often start from derivatives of 2,4-pentanedione. Key steps can include Noyori-type asymmetric reductions to establish the initial stereochemistry, which is then carried through subsequent transformations like ring-closing metathesis to form the final chiral product. nih.gov The stereoselective formation of metal complexes, as seen with iridium(III), also demonstrates enantiomeric control, where the reaction of a chiral ligand precursor with 2,4-pentanedione leads exclusively to one diastereomer of the final complex. nih.govsonar.ch

Table 4: Examples of Stereoselective Reactions Involving 2,4-Pentanedione Scaffolds An interactive data table. Click on headers to sort.

| Reaction Type | Substrate | Key Reagent/Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | 1,5-dichloro-2,4-pentanedione | Noyori reduction conditions | Chiral diol ((R,R)-1,5-dichloro-2,4-pentanediol) | ca. 97% es | nih.gov |

| Asymmetric Michael Addition | 2,4-Pentanedione | Binaphthyl-derived amine thiourea | Chiral nitroalkane adduct | >95% ee | nih.gov |

| Stereoselective Complexation | [Ir(L)₂(μ-Cl)]₂ (L=chiral ligand) | 2,4-Pentanedione (Hacac) | Δ-Ir(L)₂(acac) | Stereoselective formation of Δ-isomer | nih.govsonar.ch |

Advanced Spectroscopic and Diffraction Based Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H and ¹³C NMR Chemical Shift Assignments and Conformational Analysis

The ¹H and ¹³C NMR spectra of 2,4-dioxopentan-3-yl benzoate (B1203000) are predicted to exhibit characteristic signals corresponding to both the benzoate and the diketone fragments.

The benzoate portion of the molecule would show signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. Based on data for similar benzoate esters, the protons ortho to the carbonyl group are expected to be the most deshielded, appearing furthest downfield, while the meta and para protons would appear at slightly higher fields. rsc.org In the ¹³C NMR spectrum, the carbonyl carbon of the ester would be readily identifiable by its characteristic chemical shift in the range of 165-170 ppm. The aromatic carbons would resonate between 128 and 135 ppm. rsc.org

The 2,4-dioxopentan-3-yl group introduces more complexity due to the phenomenon of keto-enol tautomerism. study.com This moiety can exist as a symmetric diketone or as an enol, where a proton has transferred from the central carbon to one of the oxygen atoms, creating a hydroxyl group and a carbon-carbon double bond. In solution, there is typically a rapid equilibrium between these two forms. study.com

For the diketo form, a single signal would be expected for the two equivalent methyl groups and a signal for the methine proton at the 3-position. For the enol tautomer, which is often the major form for β-dicarbonyl compounds, the two methyl groups may become inequivalent, giving rise to two distinct signals. A signal for the vinylic proton of the C=C double bond would also be present, typically in the region of 5.0-6.0 ppm. The enolic hydroxyl proton often gives a broad signal that can be highly variable in its chemical shift. azom.com

The following tables provide predicted chemical shifts for 2,4-dioxopentan-3-yl benzoate based on known values for related structures such as acetylacetone (B45752) and various benzoate esters. rsc.orgstudy.comazom.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho) | ~8.0-8.2 | Doublet |

| Aromatic (meta) | ~7.4-7.6 | Triplet |

| Aromatic (para) | ~7.5-7.7 | Triplet |

| Methine (C3-H, keto) | ~4.0-4.5 | Singlet |

| Vinylic (enol) | ~5.5-6.0 | Singlet |

| Methyl (keto) | ~2.2-2.4 | Singlet |

| Methyl (enol) | ~2.0-2.3 | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl | ~165-168 |

| Diketone Carbonyls (keto) | ~200-205 |

| Enol Carbonyl | ~190-195 |

| Aromatic (ipso, ester) | ~130-132 |

| Aromatic (ortho) | ~129-131 |

| Aromatic (meta) | ~128-130 |

| Aromatic (para) | ~133-135 |

| Methine (C3, keto) | ~55-60 |

| Vinylic (C=C, enol) | ~100-105 |

| Methyl (keto) | ~29-32 |

Conformational analysis of the molecule would consider the rotation around the ester linkage and the preferred orientation of the benzoate ring relative to the diketone moiety.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the predicted signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For the benzoate ring, this would show correlations between the ortho, meta, and para protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to investigate the preferred conformation of the molecule, for example, by looking for through-space interactions between the protons of the benzoate ring and the methyl groups of the diketone moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, the molecular weight is 220.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 220. The fragmentation of this ion would likely proceed through several characteristic pathways. A prominent fragmentation would be the cleavage of the ester bond. This could lead to the formation of a benzoyl cation (C₆H₅CO⁺) with an m/z of 105, which is a very common and stable fragment for benzoate esters. The other fragment would be the 2,4-dioxopentan-3-yl radical.

Another likely fragmentation pathway would involve the loss of the entire benzoate group, leading to a fragment corresponding to the 2,4-dioxopentan-3-yl cation at m/z 99. Further fragmentation of the diketone moiety could involve the loss of methyl groups (CH₃, 15 Da) or acetyl groups (CH₃CO, 43 Da).

The following table summarizes the expected major fragments in the mass spectrum of this compound.

Predicted Mass Spectrometry Fragmentation

| m/z | Identity of Fragment |

|---|---|

| 220 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 99 | [CH₃COCHCOCH₃]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-resolution mass spectrometry (HRMS) would be able to provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition and confirm the molecular formula of C₁₂H₁₂O₄.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. A strong band for the ester C=O stretch is expected in the region of 1720-1740 cm⁻¹. researchgate.net The diketone carbonyls would also show strong absorptions. In the case of the diketo tautomer, a single C=O stretching band would be expected around 1700-1725 cm⁻¹. For the enol tautomer, the conjugated carbonyl group would absorb at a lower frequency, typically in the range of 1600-1650 cm⁻¹, and a broad O-H stretching band would appear around 2500-3200 cm⁻¹. researchgate.net The spectrum would also feature C-O stretching vibrations for the ester linkage around 1250-1300 cm⁻¹ and aromatic C-H and C=C stretching vibrations. researchgate.net

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3050-3100 | Aromatic C-H stretch |

| ~2900-3000 | Aliphatic C-H stretch |

| ~1720-1740 | Ester C=O stretch |

| ~1700-1725 | Ketone C=O stretch (keto form) |

| ~1600-1650 | Conjugated C=O stretch (enol form) |

| ~1580-1620 | Aromatic C=C stretch |

| ~1250-1300 | Ester C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would show absorptions due to electronic transitions within the benzoate and diketone chromophores. The benzoate group typically exhibits two absorption bands: a strong primary band (π → π) around 230 nm and a weaker secondary band (also π → π) around 270-280 nm. researchgate.net The β-diketone moiety, particularly in its enol form, is also a strong chromophore and would be expected to have a strong π → π* transition at a wavelength that could overlap with or influence the absorptions of the benzoate ring.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

From these related structures, it can be inferred that the 2,4-dioxopentan-3-yl moiety would likely exist in the enol form in the solid state, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. The molecule would adopt a conformation that minimizes steric hindrance between the benzoate ring and the diketone group.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(2d,2p), to obtain optimized molecular geometries and electronic properties. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic characteristics. nih.govscirp.org

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. muni.cz

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. muni.cz A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. scirp.orgmuni.cz A small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov

For 2,4-dioxopentan-3-yl benzoate (B1203000), the HOMO is expected to be localized on the electron-rich benzoate ring and the enolate form of the diketone moiety, while the LUMO would likely be distributed across the carbonyl groups. DFT calculations would precisely map these orbitals and quantify the energy gap, providing insights into the molecule's stability and potential for charge transfer interactions. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties from DFT This table presents example data that would be generated from a DFT analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity and kinetic stability. |

DFT is instrumental in mapping reaction mechanisms. For 2,4-dioxopentan-3-yl benzoate, this could involve studying its hydrolysis, where the ester bond is cleaved, or reactions involving the acidic α-hydrogen of the β-dicarbonyl moiety. libretexts.orgpressbooks.pub By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction pathway can be constructed. This analysis allows chemists to predict the feasibility of a reaction, identify the rate-determining step, and understand the structural changes that occur at the transition state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com Should this compound be identified as a hit compound for a particular biological target, QSAR could be employed to design more potent derivatives.

The process involves:

Generating Descriptors: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a library of related compounds. worldscientific.com

Model Building: Using statistical methods to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.gov

Validation: Testing the model's predictive power using internal and external validation techniques. mdpi.com

For benzoate derivatives, QSAR studies have shown that properties like hydrophobicity (logP) and molar refractivity can be key determinants of activity. nih.govnih.gov A QSAR model could guide modifications to the this compound structure to enhance its desired effects.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). researchgate.netmdpi.com This technique is crucial for understanding how a small molecule like this compound might interact with a biological target at the molecular level. nih.gov

The simulation predicts the binding pose and calculates a "docking score," which estimates the binding affinity. d-nb.info Analysis of the docked pose reveals key interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking

Studies on related β-diketone and benzoate compounds show they can act as inhibitors for enzymes like cyclooxygenase (COX) or interact with proteins like serum albumin. nih.govresearchgate.net Docking simulations for this compound would identify its most likely binding mode within a target's active site and highlight the specific amino acid residues involved in the interaction.

Table 2: Example Molecular Docking Results This table illustrates the type of data obtained from a molecular docking simulation against a hypothetical enzyme target.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | Estimated free energy of binding; more negative values indicate stronger binding. |

| Interacting Residues | Tyr123, Ser345, Leu456 | Amino acids in the target's active site that form key interactions. |

| Interaction Types | Hydrogen bond with Ser345, Hydrophobic interaction with Leu456 | Specific non-covalent bonds stabilizing the ligand-receptor complex. |

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt multiple conformations. Conformational analysis is used to identify the low-energy (i.e., most stable) shapes of the molecule.

Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time. An MD simulation provides a dynamic view of how the ligand behaves within a solvent or a protein's binding pocket. researchgate.net It can reveal the stability of the docked pose, the role of water molecules in the binding site, and how the protein's structure may adapt upon ligand binding. For a flexible molecule, MD is essential for confirming that the interactions predicted by docking are stable over time.

Exploration of Reactivity and Mechanistic Pathways

Chemical Transformations and Reaction Mechanisms

The reactivity of 2,4-dioxopentan-3-yl benzoate (B1203000) is centered around the enolizable β-diketone moiety, which can undergo a variety of chemical transformations.

The carbon-carbon bonds within the 2,4-dioxopentan-3-yl moiety are susceptible to cleavage under certain conditions, a known reaction pathway for β-dicarbonyl compounds. This reactivity is often facilitated by strong bases or enzymatic action. The presence of the electron-withdrawing benzoate group at the C3 position can influence the stability of intermediates and thus the propensity for such reactions.

One potential pathway is a retro-Claisen condensation, which would involve the cleavage of the C2-C3 or C3-C4 bond. This type of reaction is typically base-catalyzed and would lead to the formation of an ester and a ketone. For 2,4-dioxopentan-3-yl benzoate, this could result in the formation of methyl benzoate and acetone, or ethyl benzoate and acetate (B1210297), depending on the specific cleavage point and subsequent reactions. The mechanism generally proceeds through the formation of a stabilized enolate, followed by the departure of a carbanionic leaving group.

Additionally, oxidative cleavage of the C-C bond between the two carbonyl groups can occur, particularly in the presence of strong oxidizing agents. This would lead to the formation of carboxylic acid derivatives. In biological systems, enzymes such as cytochrome P450s are known to catalyze C-C bond cleavage reactions in various drug molecules, suggesting that analogous enzymatic transformations could be possible for this compound.

Rearrangement reactions, such as the Favorskii rearrangement, are also a possibility for α-haloketone derivatives of β-dicarbonyl compounds. While not a direct reaction of this compound itself, halogenation at the C3 position could create a precursor for such a rearrangement, leading to the formation of a cyclopropanone (B1606653) intermediate and subsequent ring-opening to yield carboxylic acid derivatives.

Like other β-dicarbonyl compounds, this compound can exist in tautomeric forms, primarily the diketo and enol forms. The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the nature of the substituent at the C3 position. The benzoate group, being electron-withdrawing, may affect the acidity of the C3 proton and thus the position of the keto-enol equilibrium.

The enol form of 3-substituted pentane-2,4-dione can exhibit Z/E isomerism around the C=C double bond. The relative stability of the Z and E isomers is determined by steric and electronic factors. The bulky benzoate group at the C3 position would likely introduce significant steric hindrance, favoring the isomer that minimizes these unfavorable interactions. Interconversion between the Z and E isomers can be achieved through thermal or photochemical means.

Table 1: Potential Chemical Transformations of this compound

| Transformation | Reagents/Conditions | Potential Products |

| Retro-Claisen Condensation | Strong base (e.g., alkoxide) | Benzoate ester, ketone, acetate |

| Oxidative Cleavage | Strong oxidizing agent | Carboxylic acid derivatives |

| Halogenation | Halogenating agent (e.g., NBS) | 3-halo-2,4-dioxopentan-3-yl benzoate |

| Keto-Enol Tautomerization | Solvent, temperature dependent | Diketo and enol forms |

| Z/E Isomerization of Enol | Heat or light | Z and E isomers of the enol form |

Chelation and Coordination Chemistry with Metal Centers

The β-dicarbonyl moiety of this compound is an excellent chelating ligand for a wide range of metal ions. Upon deprotonation of the acidic C3 proton, the resulting enolate can coordinate to a metal center through both oxygen atoms, forming a stable six-membered chelate ring.

The benzoate group can act as a secondary binding site or participate in intermolecular interactions, such as π-π stacking, which can direct the self-assembly of the coordination network. By modifying the benzoate ring with additional functional groups, it is possible to introduce further coordination sites or hydrogen bonding capabilities, leading to the formation of higher-dimensional structures.

The synthesis of coordination polymers and MOFs with β-diketonate linkers typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. The choice of metal ion, solvent, and reaction temperature can all influence the final structure of the resulting framework.

In solution, techniques such as UV-Vis and NMR spectroscopy can be used to study the formation and stability of the metal complexes. The stability of the metal-ligand bond is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and electronic configuration) and the steric and electronic properties of the ligand. The electron-withdrawing nature of the benzoate group in this compound may affect the electron density on the coordinating oxygen atoms, thereby influencing the strength of the metal-ligand bond.

Table 2: Factors Influencing Metal-Ligand Interactions of this compound

| Factor | Influence on Metal-Ligand Binding |

| Metal Ion Properties | |

| Charge | Higher charge generally leads to stronger electrostatic interaction. |

| Size | Optimal size for coordination within the chelate ring. |

| Electronic Configuration | Affects the preferred coordination geometry and bond strength. |

| Ligand Properties | |

| Steric Hindrance | The benzoate group can influence the approach of the metal ion and other ligands. |

| Electronic Effects | The electron-withdrawing benzoate group can modulate the basicity of the coordinating oxygens. |

| Solvent | Can compete for coordination sites on the metal center and influence complex stability. |

Molecular Interaction Studies and Biomolecular Recognition

The benzoate moiety can participate in π-π stacking interactions with aromatic residues in biomolecules, such as proteins and nucleic acids. The carbonyl groups of the β-diketone can act as hydrogen bond acceptors, while the enol form can act as both a hydrogen bond donor and acceptor.

These potential interactions suggest that this compound could be a subject of interest in medicinal chemistry and materials science. For instance, its ability to chelate metal ions could be explored for the development of metal-based therapeutic agents or sensors. Furthermore, its capacity for various intermolecular interactions could be utilized in the design of self-assembling materials or in studies of molecular recognition at biological interfaces. Further research would be necessary to fully elucidate the molecular interaction profile of this compound and its potential applications.

Investigation of Receptor Tyrosine Kinase Pathway Modulation by Analogues

Recent studies on analogues of this compound have shed light on their potential to modulate receptor tyrosine kinase (RTK) signaling pathways. One such analogue, 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile, has been identified as a novel inhibitor of receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway, which are crucial in cell proliferation and survival. a-z.lutuni.fi

This analogue, referred to as compound R234 in a significant study, demonstrated potent anti-neoplastic activity against glioblastoma cell lines. researchgate.netnih.gov Molecular docking simulations have indicated a strong binding affinity of this compound to the active site of Tyrosine Receptor Kinase A (TrkA). a-z.luresearchgate.net This interaction is believed to be the basis for its inhibitory effects.

The modulation of the RTK pathway by this analogue leads to a cascade of downstream effects. It has been shown to act as a negative regulator of the PI3K/Akt/mTOR pathway and an enhancer of p53 expression. a-z.lutuni.fi Furthermore, treatment of glioblastoma cells with this compound resulted in the downregulation of key molecules involved in the cell cycle, such as cyclins and cyclin-dependent kinases, leading to cell cycle arrest. tuni.fi

Research Findings on the Analogue 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile:

| Finding | Effect | Pathway Implicated | Reference |

| Anti-proliferative Activity | Inhibition of glioblastoma cell growth with an IC50 value in the micromolar range. | Receptor Tyrosine Kinase Pathway | a-z.luresearchgate.net |

| Molecular Interaction | Strong binding affinity to the active site of Tyrosine Receptor Kinase A (TrkA). | Receptor Tyrosine Kinase Pathway | a-z.luresearchgate.net |

| Downstream Signaling | Negative regulation of the PI3K/Akt/mTOR pathway. | PI3K/AKT/mTOR Pathway | a-z.lutuni.fi |

| Cell Cycle Regulation | Downregulation of cyclins and cyclin-dependent kinases, inducing cell cycle arrest. | Cell Cycle Pathway | tuni.fi |

| Apoptotic Effects | Exerted apoptotic effects independent of caspase3/7 activity in glioblastoma cell lines. | Apoptosis Pathway | tuni.fi |

These findings highlight the potential of dione (B5365651) derivatives, structurally similar to this compound, to act as significant modulators of critical cellular signaling pathways involved in cancer progression.

Mechanisms of Protein Kinetic Stabilization by Related Dione Derivatives

Dione compounds are known to react with specific amino acid residues, particularly arginine. nih.govnih.gov The modification of arginine residues by butane-2,3-dione has been shown to lead to the inactivation of enzymes. nih.gov This interaction is a covalent modification that can alter the protein's conformation and, consequently, its stability.

The process of protein modification by diones can follow pseudo-first-order kinetics, and the extent of modification can be influenced by the presence of substrates or competitive inhibitors, suggesting that the interaction occurs at or near the active site of an enzyme. nih.gov While these studies have primarily focused on enzyme inactivation, the underlying principle of covalent modification could potentially be harnessed for kinetic stabilization. By forming cross-links or adducts, a dione derivative could conceivably lock a protein into a more stable conformation, thereby increasing its resistance to denaturation or degradation.

The potential for dione derivatives to influence protein stability is also suggested by research on other enzyme inhibitors containing a dione moiety. For instance, benzil (B1666583) (diphenylethane-1,2-dione) and its analogues are potent inhibitors of carboxylesterases, with their inhibitory activity being dependent on the flexibility of the dione moiety and the aromaticity of the rings. researchgate.net This indicates that the dione structure plays a crucial role in the interaction with the protein's active site.

While the current body of research on dione derivatives has been more focused on enzyme inhibition and inactivation, the fundamental chemical reactivity of the dione group with amino acid residues provides a basis for exploring their potential in protein kinetic stabilization. Further investigation is required to elucidate the specific conditions and structural features of dione derivatives that would favor stabilization over inactivation.

Advanced Applications in Chemical Research and Materials Science

Development of Functional Materials through Coordination Chemistry

The development of functional materials, such as luminescent materials or porous frameworks, relies on the predictable coordination behavior of ligands with metal ions. For 2,4-dioxopentan-3-yl benzoate (B1203000), there is a lack of data on its coordination chemistry, precluding a discussion of its role in creating such materials.

Luminescent Properties of Derived Metal Complexes

While metal complexes of other β-diketones are known for their luminescent properties, no studies were found that investigate the photophysical characteristics of metal complexes derived from 2,4-dioxopentan-3-yl benzoate. Data on their potential as phosphorescent or fluorescent materials is not available in the current body of scientific literature.

Gas Adsorption and Separation in Porous Frameworks

The use of ligands to construct metal-organic frameworks (MOFs) for gas adsorption and separation is a significant area of materials science. However, there is no research detailing the use of this compound as a building block for such porous frameworks. Consequently, there is no data on the gas adsorption and separation capabilities of any materials incorporating this ligand.

Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Related Benzoates

HPLC is a precise, accurate, and widely used technique for the analysis of benzoate (B1203000) derivatives and is highly suitable for 2,4-dioxopentan-3-yl benzoate. ijpsr.com The development of a stability-indicating HPLC method allows for the separation of the target compound from its potential impurities and degradation products. nih.gov

The development of a successful HPLC method hinges on the careful selection and optimization of chromatographic parameters to achieve adequate separation and resolution. For benzoate compounds, reversed-phase HPLC is the most common approach. nih.govnih.gov

Stationary Phase: The most frequently used columns are octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns, which provide excellent separation for compounds of moderate polarity like benzoate esters. myfoodresearch.comwjpmr.comnih.gov Column dimensions such as 250 mm × 4.6 mm with a 5 µm particle size are common for achieving high efficiency and good peak shape. researchgate.netnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. Common organic modifiers include acetonitrile (B52724) and methanol. nih.govsielc.com The aqueous phase is often a buffer, such as phosphate (B84403) or acetate (B1210297), to control the pH and ensure consistent retention times, especially if any acidic or basic impurities are present. nih.govmyfoodresearch.comresearchgate.net For instance, a mobile phase consisting of a sodium acetate and acetic acid buffer (pH 4.0) mixed with acetonitrile in a 70:30 ratio has been used for sodium benzoate analysis. myfoodresearch.com The composition can be delivered isocratically (constant composition) or through a gradient (changing composition) to optimize the separation of compounds with different polarities. nih.govtandfonline.com

Detection: Due to the presence of the benzoate chromophore, UV detection is the most straightforward and widely used method. The detection wavelength is typically set near the absorbance maximum of the benzoate moiety, often in the range of 225 nm to 280 nm. nih.govnih.govresearchgate.net For example, wavelengths of 225 nm, 232 nm, 254 nm, and 277 nm have been successfully employed for various benzoate-containing compounds. nih.govmyfoodresearch.comwjpmr.comnih.gov

Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, which provides a good balance between analysis time and separation efficiency. nih.govresearchgate.net Column temperature is often controlled (e.g., at 30°C or 40°C) to ensure reproducible retention times. myfoodresearch.comtandfonline.com

Optimization strategies often involve using statistical tools like Response Surface Methodology (RSM) to systematically adjust mobile phase composition (e.g., the ratio of acetonitrile, water, and other solvents like tetrahydrofuran) to achieve the best separation with optimal retention times and peak shapes. researchgate.netnih.govsemanticscholar.org

| Parameter | Common Selection/Condition | Purpose/Optimization Strategy | Reference Example |

|---|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. C18 is standard for a wide range of polarities. | Luna 5 µ C18 column used for sodium benzoate. myfoodresearch.com |

| Mobile Phase (Eluent) | Acetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate, Acetate) | Adjusting the organic/aqueous ratio controls retention time. Buffer controls pH for ionizable compounds. | Acetonitrile and ammonium (B1175870) carbonate buffer (55:45 v/v) for alogliptin (B1666894) benzoate. nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler and robust for less complex samples. Gradient is used to separate components with a wide range of polarities. | Isocratic elution for sodium benzoate myfoodresearch.com; Gradient elution for benzoyl peroxide and its impurities. nih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | Typically set to 1.0 mL/min for standard analytical columns to balance speed and efficiency. | 1.0 mL/min for rizatriptan (B1679398) benzoate. nih.gov |

| Detection | UV/Vis or Photodiode Array (PDA) | UV detection is common due to the aromatic ring. A PDA detector provides spectral information to assess peak purity. | UV detection at 254 nm for sodium benzoate myfoodresearch.com; 272 nm for benzoyl peroxide. nih.gov |

| Column Temperature | Ambient to 40°C | Maintaining a constant temperature ensures retention time reproducibility. | 40°C for sodium benzoate analysis. myfoodresearch.com |

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Conference on Harmonisation (ICH). wjpmr.com Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. tandfonline.comsemanticscholar.org

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. nih.gov It is often demonstrated by analyzing forced degradation samples, where the drug is exposed to stress conditions (acid, base, oxidation, heat, light) to ensure that all degradation products are separated from the main peak. nih.gov

Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. myfoodresearch.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. nih.gov

Accuracy: Accuracy is determined by how close the measured value is to the true value. It is often assessed through recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). tandfonline.comeprajournals.com Recoveries are typically expected to be within 98-102%. researchgate.net

Precision: Precision is evaluated at two levels: repeatability and intermediate precision. Repeatability (intra-day precision) assesses the variability of results from multiple injections of the same sample on the same day. Intermediate precision (inter-day precision) assesses the variability across different days, analysts, or equipment. Results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. ijpsr.comtandfonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. myfoodresearch.comresearchgate.net

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, flow rate, or column temperature. wjpmr.comeprajournals.com This provides an indication of its reliability during normal usage.

| Validation Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Ability to distinguish the analyte from potential interferences. | Analyte peak is well-resolved from impurities/degradants; Peak purity index > 0.999. nih.govnih.gov |

| Linearity | Proportionality of detector response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. nih.gov |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | Mean recovery typically between 98.0% and 102.0%. researchgate.net |

| Precision (% RSD) | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. ijpsr.com |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Calculated based on signal-to-noise ratio (typically 3:1). nih.gov |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. | Calculated based on signal-to-noise ratio (typically 10:1). nih.gov |

| Robustness | Method's resilience to small, deliberate procedural changes. | System suitability parameters remain within acceptable limits after minor changes to method parameters. eprajournals.com |

Other Chromatographic and Electrophoretic Techniques for Compound Analysis

While HPLC is the workhorse for purity and assay testing, other techniques can provide complementary information for the analysis of this compound.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and semi-volatile compounds. While many benzoate esters have low volatility, GC could be suitable for analyzing potential volatile impurities or for the analysis of the β-dicarbonyl moiety after appropriate derivatization. acs.orgresearchgate.net For example, α-dicarbonyl compounds can be derivatized to form more stable and volatile quinoxaline (B1680401) molecules, which are then analyzed by GC-MS. acs.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic method used for qualitative analysis, such as monitoring the progress of a reaction or quickly screening for the presence of impurities. While not as precise as HPLC, it can be a valuable tool in a research setting.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov CE methods have been successfully developed for the separation of various benzoate derivatives and isomers. nih.govresearchgate.net Techniques like micellar electrokinetic capillary chromatography (MECC) could be employed, where a surfactant is added to the buffer to enable the separation of neutral molecules like this compound alongside any charged impurities. researchgate.net

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research. These powerful computational tools can analyze vast datasets to predict the properties and potential applications of new molecules, including complex benzoate (B1203000) derivatives. By identifying patterns in structure-activity relationships, AI and ML algorithms can significantly accelerate the discovery of compounds with desired characteristics, while simultaneously reducing the need for extensive and time-consuming laboratory experiments. This data-driven approach allows for the high-throughput screening of virtual compound libraries, prioritizing candidates with the highest potential for further investigation.

Sustainable Synthesis Approaches for Benzoate Derivatives

In line with the principles of green chemistry, a major focus of future research will be the development of environmentally benign methods for synthesizing benzoate derivatives. This includes the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient reaction conditions. Catalysis, particularly biocatalysis and photocatalysis, is expected to play a pivotal role in achieving these goals. The aim is to create synthetic pathways that are not only economically viable but also minimize the environmental impact, a critical consideration for the long-term viability of chemical manufacturing.

Advanced Characterization Techniques and Data Interpretation

The precise elucidation of the three-dimensional structure and physicochemical properties of novel compounds is fundamental to understanding their behavior and potential applications. Advanced analytical techniques such as high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are indispensable tools in this endeavor. The future will likely see the development of even more sensitive and sophisticated instrumentation, coupled with advanced data analysis methods, to provide unprecedented insights into the molecular architecture and dynamics of complex organic molecules.

Cross-Disciplinary Research Opportunities

The unique structural features of benzoate derivatives suggest a wide range of potential applications that can be explored through collaborative research efforts. By partnering with experts in fields such as materials science, pharmacology, and agrochemistry, chemists can uncover new uses for compounds like 2,4-dioxopentan-3-yl benzoate. These interdisciplinary collaborations are essential for translating fundamental chemical knowledge into practical, real-world solutions that address pressing societal needs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dioxopentan-3-yl benzoate, and how can purity be validated?

- Methodology : Synthesis typically involves esterification of 2,4-dioxopentan-3-ol with benzoyl chloride under anhydrous conditions. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) can be used. Post-synthesis, purity is validated via HPLC with UV detection (λ = 254 nm) or GC-MS. For structural confirmation, use FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) and ketone groups (~1710 cm⁻¹). Crystallization in ethyl acetate/hexane mixtures improves purity .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX-2018 for structure solution (via direct methods) and SHELXL for refinement . For visualization and analysis, OLEX2 provides a workflow-driven interface to merge solution, refinement, and reporting. Validate hydrogen bonding and torsional angles using Mercury or PLATON .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

- Methodology : Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile impurities. For non-volatiles, use reversed-phase HPLC with a C18 column and photodiode array detection. Compare retention times and mass spectra against standards (e.g., benzoic acid derivatives) .

Q. What safety protocols are critical during handling of this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid dermal exposure. Conduct reactions in a fume hood due to potential volatile byproducts. Store under inert atmosphere (N₂/Ar) to prevent oxidation. Waste disposal must follow local regulations for organic esters .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for this compound synthesis?

- Methodology : Design a central composite design (CCD) with variables like temperature, catalyst concentration, and reaction time. Use ANOVA to model yield responses. For example, a 3-factor CCD with 20 runs can identify optimal conditions. Validate predictions via confirmatory experiments and adjust for scale-up .

Q. How to resolve contradictions in crystallographic data refinement (e.g., disordered atoms or twinning)?

- Methodology : For disordered atoms, apply PART instructions in SHELXL to model alternative positions. For twinning, use TWIN/BASF commands in OLEX2. Validate refinement stability via R-factor convergence (<5% difference between R₁ and wR₂). Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies address discrepancies in analytical results (e.g., conflicting impurity profiles)?

- Methodology : Cross-validate using orthogonal techniques:

- HPLC-DAD vs. LC-MS : Confirm co-eluting peaks via MS/MS fragmentation.

- GC vs. NMR : Quantify non-volatile impurities via ¹H-NMR (e.g., benzoate proton integration at δ 8.0–8.2 ppm).

Standardize extraction protocols (e.g., SPE cartridges) to minimize matrix effects .

Q. How to evaluate the hydrolytic stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。